molecular formula C10H19NO4 B3391628 (S)-3-(N-Boc-N-methyl-amino)butanoic acid CAS No. 193414-04-9

(S)-3-(N-Boc-N-methyl-amino)butanoic acid

Cat. No. B3391628
CAS RN: 193414-04-9
M. Wt: 217.26 g/mol
InChI Key: XQHMMBUTUOAXHP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(N-Boc-N-methyl-amino)butanoic acid, also known as Boc-3-amino-4-pentenoic acid, is a chemical compound that is widely used in scientific research. It is an amino acid derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents the binding of GABA, which leads to a decrease in the activity of the receptor. This results in various physiological effects, such as muscle relaxation and sedation.
Biochemical and Physiological Effects:
(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects. It also has anticonvulsant properties and has been used in the treatment of epilepsy. (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has several advantages for lab experiments. It is a readily available compound and can be easily synthesized. It is also stable and can be stored for long periods of time. However, one limitation of (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid is that it is a competitive antagonist of the GABA receptor, which may limit its use in certain experiments.

Future Directions

For research include the development of new analogs, investigation of neuroprotective effects, and the use of (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid as a building block for the synthesis of new compounds.

Scientific Research Applications

(S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has been used in various scientific research applications. It has been shown to be an effective ligand for the GABA receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation. (S)-3-(N-Boc-N-methyl-amino)butanoic acid4-pentenoic acid has also been used as a building block for the synthesis of various peptides and proteins.

properties

IUPAC Name

(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMMBUTUOAXHP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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